Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Structure
Novel Synthesis Approaches : Research has been conducted on the synthesis of compounds structurally related to Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate, including ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing novel synthesis methodologies and structure determination through XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008).
Structural Information for Nicotine Derivatives : A study revealed the first crystal structure of a free neutral form of a nicotine derivative, providing insights into molecular geometry and intermolecular interactions relevant for the transport and docking of nicotine ligands to nicotinic acetylcholine receptors (Evain et al., 2003).
Biological Activity
Antinociceptive Activity : Methyl nicotinate (methyl-3-pyridinecarboxylate) has been studied for its antinociceptive activity, demonstrating effective peripheral and central antinociceptive effects in animal models (Erharuyi et al., 2015).
Nicotinic Acetylcholine Receptors (nAChRs) Interaction : Research on stereoisomers of nicotine derivatives has shown submicromolar affinity for α4β2 nAChRs, underscoring the significance of chirality and molecular structure in receptor interaction and potential therapeutic applications (Pallavicini et al., 2009).
Chemical Properties and Applications
Catalytic Activity : Nicotinium methane sulfonate, derived from nicotine, exhibits catalytic activity in the synthesis of 2-amino-3-cyano pyridines, demonstrating the utility of nicotine derivatives in facilitating chemical reactions under solvent-free conditions (Tamaddon & Azadi, 2018).
Synthetic Pathways and Fragmentation : The synthesis and study of halogen- and nitro-substituted nicotinic acids have expanded understanding of electrophilic and nucleophilic substitution reactions, offering pathways to novel compounds with potential applications across various fields (Dyadyuchenko et al., 2004).
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine moiety, which is present in this compound, are often involved in interactions with various biological targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate”. For example, some compounds need to be stored under specific conditions to maintain their stability .
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-11(13(17)18-2)7-10(8-14)12(15-9)16-5-3-4-6-16/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHKEZDIUPGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCCC2)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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